molecular formula C8H7ClF3N B15224724 2-Chloro-4-(2,2,2-trifluoroethyl)aniline

2-Chloro-4-(2,2,2-trifluoroethyl)aniline

Cat. No.: B15224724
M. Wt: 209.59 g/mol
InChI Key: SMQWOYWJKGHTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7ClF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoroethyl groups. This compound is known for its unique chemical properties due to the presence of both chlorine and trifluoroethyl groups, which make it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,2,2-trifluoroethyl)aniline can be achieved through several methods. One common method involves the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This reaction is typically catalyzed by iron porphyrin in an aqueous solution . The process involves a cascade diazotization/N-trifluoroethylation reaction, which provides a wide range of N-trifluoroethylated anilines in good yields.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,2,2-trifluoroethyl)aniline depends on its specific application. In medicinal chemistry, the trifluoroethyl group can enhance the metabolic stability and bioavailability of drug molecules. The compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2,2,2-trifluoroethyl)aniline is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of compounds with enhanced stability and bioavailability.

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-chloro-4-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7ClF3N/c9-6-3-5(1-2-7(6)13)4-8(10,11)12/h1-3H,4,13H2

InChI Key

SMQWOYWJKGHTHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)Cl)N

Origin of Product

United States

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